

# Spectroscopic Analysis Guide: Structure Confirmation of 2-Hydroxy-1-(4-pyridyl)ethanone

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## Compound of Interest

Compound Name: 2-Hydroxy-1-(4-pyridyl)ethanone

CAS No.: 274920-20-6

Cat. No.: B1597740

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## Executive Summary & Molecule Profile

Target Molecule: **2-Hydroxy-1-(4-pyridyl)ethanone** CAS: 5346-38-3 (and related derivatives)

Molecular Formula: C

H

NO

Exact Mass: 137.05 Da

This guide provides a technical roadmap for the structural confirmation of **2-Hydroxy-1-(4-pyridyl)ethanone**. As a critical intermediate in the synthesis of pyridine-based pharmaceuticals (including HIV protease inhibitors and anti-tubercular agents), its purity and regioisomeric identity are paramount.

The Analytical Challenge: The primary challenge lies in distinguishing the target from:

- Regioisomers: 2-pyridyl and 3-pyridyl analogs.

- Process Impurities: 4-acetylpyridine (starting material) and 4-pyridinecarboxylic acid (over-oxidation product).
- Tautomers: Potential enolization of the  
  
-hydroxy ketone moiety.

## Comparative Spectroscopic Profiling

The following table contrasts the three primary analytical techniques required for full characterization. While Mass Spectrometry provides sensitivity, NMR is the non-negotiable gold standard for regioisomer confirmation.

Feature	NMR (H / C)	FT-IR	LC-MS (ESI)
Primary Utility	Definitive Structure Proof (Regioisomer distinction)	Functional Group ID (Rapid QC screening)	Molecular Weight & Purity (Trace analysis)
Key Marker (Target)	AA'XX' splitting (Pyridine) + CH singlet/doublet	~1695 cm + (broad)	
Differentiation Power	High: Distinguishes 4-pyridyl (symmetric) from 2/3-pyridyl (asymmetric).	Low: Isomers have nearly identical functional group bands.	Medium: Fragmentation patterns differ, but require MS/MS.
Sample Requirement	~5-10 mg (Non-destructive)	<1 mg (Non-destructive)	<1 g (Destructive)
Critical Limitation	Requires deuterated solvents (DMSO-d preferred).	Hygroscopic samples can obscure OH region.	Ion suppression from salts.

## Detailed Spectroscopic Analysis

### A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

Expert Insight: Do not use CDCl<sub>3</sub>

if you need to characterize the hydroxyl group or ensure sharp peaks. The

-hydroxy ketone moiety often exhibits hydrogen bonding.<sup>[1]</sup> DMSO-d<sub>6</sub>

is the solvent of choice because it slows proton exchange, often allowing the observation of the

hydroxyl proton coupling ( ), turning the methylene signal into a doublet.

## Predicted

### H NMR Data (400 MHz, DMSO-d

Proton Environment	Chemical Shift (ppm)	Multiplicity	Integration	Structural Assignment
Pyridine C2-H / C6-H	8.70 – 8.85	Doublet ( Hz)	2H	Ortho to Nitrogen (Deshielded)
Pyridine C3-H / C5-H	7.70 – 7.85	Doublet ( Hz)	2H	Meta to Nitrogen
-OH (Hydroxyl)	5.00 – 5.50	Triplet or Broad Singlet	1H	Exchangeable proton
-CH - (Methylene)	4.60 – 4.90	Doublet or Singlet	2H	Alpha to Carbonyl

\*Note: Multiplicity depends on water content and exchange rate. Dry DMSO-d

yields a doublet for CH

and triplet for OH.

## Distinguishing the Regioisomers

The splitting pattern in the aromatic region is the "fingerprint" for the substitution pattern.

- Target (4-Pyridyl): Symmetric AA'XX' (or AA'BB') system. Appears as two distinct doublets (integrating 2H each).

- Alternative (3-Pyridyl): Asymmetric ABCD system. Four distinct signals (Singlet, Doublet, Doublet, Triplet/DD).[2]
- Alternative (2-Pyridyl): Asymmetric ABCD system. Four distinct signals, with the proton ortho to N often very far downfield (~8.6 ppm).

## B. Infrared Spectroscopy (FT-IR)

Protocol Note: Use ATR (Attenuated Total Reflectance) for speed, but ensure the crystal is zinc selenide (ZnSe) or diamond.

- Carbonyl ( ): Look for a strong band at 1690–1705 cm . This is lower than non-conjugated ketones due to the pyridine ring conjugation.
- Hydroxyl ( ): Broad band at 3200–3450 cm .
- Pyridine Ring: Characteristic "breathing" modes at ~1590 cm and ~1405 cm .

## C. Mass Spectrometry (LC-MS)

Method: ESI Positive Mode.

- Parent Ion: m/z.
- Fragmentation (MS/MS):
  - Loss of

(31 Da)

Acylium ion

at m/z 106.

- Loss of CO (28 Da) from the acylium ion

Pyridinium ion

at m/z 78/79.

## Experimental Protocols

### Protocol 1: Structural Confirmation via NMR

Objective: Confirm regioisomer identity and purity.

- Preparation: Weigh 10 mg of the dried sample into a clean vial.

- Solvation: Add 0.6 mL of DMSO-d

(99.9% D).

- Critical Step: If the sample contains residual water, the OH signal will broaden and merge with the water peak (~3.33 ppm). Add a single pellet of activated molecular sieves to the NMR tube if dry solvent is unavailable.

- Acquisition:

- Run standard

H (16 scans, d1=1.0s).

- Run

C (512 scans) to confirm the carbonyl carbon (~195-200 ppm).

- Analysis:

- Check the aromatic region (7.0–9.0 ppm).

- Pass Criteria: Two clean doublets (2H each).
- Fail Criteria: Multiplets integrating 1:1:1:1 (indicates 2- or 3-isomer).

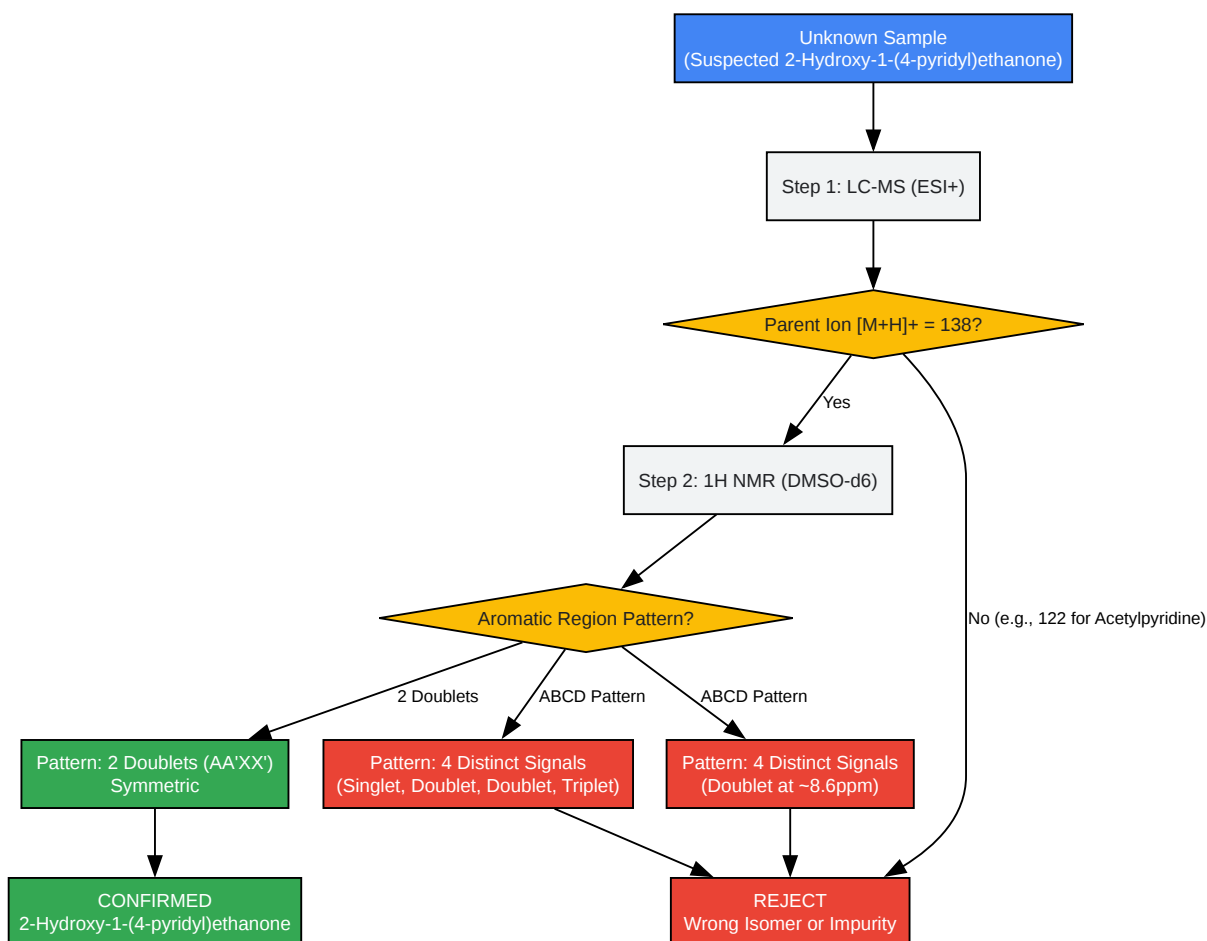
## Protocol 2: Purity Check via HPLC-UV/MS

Objective: Quantify 4-acetylpyridine impurity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 m).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyridine ).
- Differentiation:
  - Target: Elutes earlier (more polar due to OH).
  - Impurity (4-Acetylpyridine): Elutes later (less polar).

## Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure and distinguishing it from common isomers.



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Caption: Logical workflow for distinguishing the target 4-pyridyl compound from its regioisomers using Mass Spectrometry and NMR splitting patterns.

## References

- National Institute of Standards and Technology (NIST). Pyridine Mass Spectrum and Infrared Data. NIST Chemistry WebBook, SRD 69.[3] Available at: [\[Link\]](#)

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## Sources

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- 2. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [\[chemistrysteps.com\]](#)
- 3. Pyridine [\[webbook.nist.gov\]](#)
- 4. 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one | C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> | CID 41122 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
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